Apovincaminic Acid-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(15S,19S)-3,4,5,6-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1/i3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCQLDAGNBFMJQ-PFJDKSMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C4N2C(=C[C@]5([C@@H]4N(CCC5)CC3)CC)C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Apovincaminic Acid-d4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic Acid-d4 is the deuterated form of Apovincaminic Acid, the primary and pharmacologically active metabolite of Vinpocetine (B1683063). Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, which has been utilized in the management of cerebrovascular disorders and cognitive impairment. The incorporation of deuterium (B1214612) atoms in this compound makes it an ideal internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies of Vinpocetine. Its use allows for precise and accurate measurements by mass spectrometry, enabling researchers to distinguish the analyte from its deuterated counterpart in complex biological matrices.

Chemical Structure and Properties

This compound is structurally similar to its non-deuterated analog, with the key difference being the presence of four deuterium atoms. This isotopic labeling minimally affects its chemical properties but provides a distinct mass difference for mass spectrometric analysis.

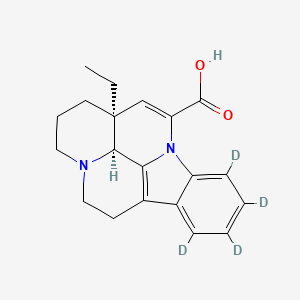

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Name | (13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1][2]naphthyridine-12-carboxylic Acid-d4 | [1][3] |

| Synonyms | Apovincamin-22-oic Acid-d4; (3α,16α)-Eburnamenine-14-carboxylic Acid-d4; (+)-Apovincaminic Acid-d4; (+)-cis-Apovincaminic Acid-d4 | [1][3] |

| CAS Number | 1329624-60-3 | [1] |

| Molecular Formula | C₂₀H₁₈D₄N₂O₂ | [1] |

| Molecular Weight | 326.43 g/mol | [1] |

| Physical Appearance | Powder | [4] |

| Storage Conditions | 2-8°C, protected from air and light | [4] |

| Solubility | Chloroform, Dichloromethane, DMSO | [4] |

Metabolic Pathway of Vinpocetine to Apovincaminic Acid

Vinpocetine undergoes extensive first-pass metabolism in the liver, where it is rapidly hydrolyzed to its main active metabolite, Apovincaminic Acid.[5] This biotransformation involves the cleavage of the ethyl ester group of Vinpocetine. While the specific enzymes responsible for this hydrolysis are not fully elucidated, it is understood to be a primary metabolic route.

Caption: Metabolic pathway of Vinpocetine to Apovincaminic Acid.

Experimental Protocols

Quantification of Apovincaminic Acid in Human Plasma using LC-MS/MS

This protocol is a representative method for the determination of Apovincaminic Acid in a biological matrix, where this compound would be used as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing this compound (internal standard) at a known concentration.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.0 min: 20% to 80% B

-

2.0-2.5 min: 80% B

-

2.5-2.6 min: 80% to 20% B

-

2.6-4.0 min: 20% B

-

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Apovincaminic Acid: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined by direct infusion and optimization).

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined by direct infusion and optimization).

-

-

Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

4. Data Analysis

-

Quantify the concentration of Apovincaminic Acid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Generate a calibration curve using standards of known concentrations of Apovincaminic Acid with a fixed concentration of the internal standard.

Experimental Workflow Visualization

Caption: A typical workflow for the quantitative analysis of Apovincaminic Acid.

References

- 1. Synthesis and pharmacological activity of vinpocetine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07325D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Apovincaminic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apovincaminic Acid-d4 is the deuterium-labeled form of Apovincaminic Acid, the primary and pharmacologically active metabolite of Vinpocetine.[1][2] Vinpocetine is a synthetic derivative of the Vinca minor alkaloid vincamine, utilized in the treatment of cerebrovascular disorders and cognitive impairment.[3] Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative bioanalytical studies involving the quantification of Apovincaminic Acid in biological matrices. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, detailed analytical methodologies, and insights into its pharmacological parent compound's mechanisms of action.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound essential for pharmacokinetic and metabolic research of Vinpocetine. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Name | (13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][4][5]naphthyridine-12-carboxylic Acid-d4 | [1][2] |

| Synonyms | Apovincamin-22-oic Acid-d4, (3α,16α)-Eburnamenine-14-carboxylic Acid-d4, (+)-Apovincaminic Acid-d4 | [1][2] |

| CAS Number | 1329624-60-3 | [1][2] |

| Molecular Formula | C₂₀H₁₈D₄N₂O₂ | [1][6] |

| Molecular Weight | 326.43 g/mol | [1][2][6] |

| Physical Description | Powder | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | 2-8°C, protected from air and light | [1] |

| Solubility | Chloroform, Dichloromethane, DMSO | [1] |

Synthesis

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Hydrolysis of Vinpocetine: Vinpocetine is hydrolyzed to Apovincaminic Acid. This can be achieved by heating Vinpocetine in an aqueous solution of a strong base like sodium hydroxide, followed by neutralization with an acid to precipitate Apovincaminic Acid.

-

Deuterium (B1214612) Exchange: The resulting Apovincaminic Acid is subjected to an acid-catalyzed hydrogen-deuterium exchange. A common method involves dissolving the compound in a deuterated solvent like methanol-d4 (B120146) (CD₃OD) and adding a deuterated acid such as sulfuric acid-d2 (D₂SO₄).[5][7] The reaction mixture is heated to facilitate the exchange of protons on the aromatic ring with deuterium atoms from the solvent and acid.[5][7]

-

Monitoring the Reaction: The progress of the deuteration can be monitored by techniques such as ¹H NMR spectroscopy to observe the disappearance of proton signals at the targeted positions, or by mass spectrometry to track the increase in molecular weight.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically performed using high-performance liquid chromatography (HPLC) to isolate this compound with high purity.

-

Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and deuterium incorporation, and by NMR to confirm the positions of deuteration.

Analytical Methodologies

This compound is primarily used as an internal standard for the quantification of Apovincaminic Acid in biological samples by liquid chromatography-mass spectrometry (LC-MS).

Quantification of Apovincaminic Acid in Human Plasma by HPLC-MS

A fast and sensitive HPLC-MS method has been developed and validated for this purpose.

Sample Preparation Workflow:

Caption: Workflow for plasma sample preparation.

Experimental Protocol:

-

Sample Preparation:

-

To a volume of human plasma, add a known concentration of this compound solution as the internal standard.

-

Perform protein precipitation by adding methanol.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the clear supernatant to an autosampler vial for analysis.[8]

-

-

HPLC Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Monitored m/z for Apovincaminic Acid: 323.[8]

-

Monitored m/z for this compound: 327.

-

Performance Characteristics:

| Parameter | Typical Value | Reference |

| Linearity Range | 4 - 240 ng/mL | [8] |

| Limit of Quantification (LOQ) | 4 ng/mL | [8] |

| Within-run Precision (RSD) | < 5.2% | [8] |

| Between-run Precision (RSD) | < 10% | [8] |

| Accuracy | Within ±15% of nominal | [8] |

Pharmacological Context and Biological Activity

As this compound is a research tool, its biological activity is understood in the context of its non-labeled counterpart, Apovincaminic Acid, and the parent drug, Vinpocetine. Apovincaminic acid itself is an active metabolite and contributes to the overall pharmacological effects of Vinpocetine.[3]

Neuroprotection

Both Vinpocetine and Apovincaminic Acid exhibit neuroprotective properties.[3] Studies have shown that they can attenuate behavioral deficits and reduce lesion size in models of NMDA-induced neurotoxicity.[3]

Anti-inflammatory Effects via NF-κB Signaling

A key mechanism of action for Vinpocetine, and likely its active metabolite, is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. This pathway is a central regulator of inflammation. Vinpocetine has been shown to inhibit the activation of IKK (IκB kinase), which is a critical upstream kinase in the NF-κB cascade. This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-inflammatory gene expression.

Inhibition of NF-κB Signaling Pathway:

Caption: Vinpocetine/Apovincaminic Acid inhibits the NF-κB pathway.

Pharmacokinetics

The pharmacokinetics of Apovincaminic Acid are typically studied following the administration of its parent drug, Vinpocetine. This compound is crucial for these studies as an internal standard.

Pharmacokinetic Parameters of Apovincaminic Acid in Humans (following Vinpocetine administration):

| Parameter | Value | Condition | Reference |

| Elimination Half-life (t½) | ~3.66 ± 1.56 hours | Healthy volunteers, IV Vinpocetine | [5] |

| Elimination Half-life (t½) | Altered in renal insufficiency | Patients with impaired renal function | [5] |

| Pharmacokinetics | Linear | At therapeutic doses | [4] |

| Accumulation | No accumulation with chronic dosing | Healthy volunteers | [4] |

Conclusion

This compound is an indispensable tool for the accurate quantification of Apovincaminic Acid in preclinical and clinical research. Its use as an internal standard in LC-MS-based bioanalytical methods allows for robust and reliable determination of the pharmacokinetic profile of Vinpocetine's primary active metabolite. Understanding the properties and analytical methodologies associated with this compound is critical for researchers in pharmacology, drug metabolism, and clinical development who are investigating the therapeutic potential of Vinpocetine and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Apovincaminic Acid-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Apovincaminic Acid-d4, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of its non-labeled counterpart, apovincaminic acid, in complex biological matrices. Apovincaminic acid is the main metabolite of Vinpocetine, a cerebral vasodilator.[1][2] The use of a deuterated internal standard is critical in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure precision and accuracy in pharmacokinetic and drug metabolism studies.

Quantitative Analysis

A Certificate of Analysis for this compound provides critical data on its identity, purity, and isotopic enrichment. While lot-specific values may vary, the following tables represent typical data found in a Certificate of Analysis.

Table 1: General Specifications

| Parameter | Specification |

| Chemical Name | (13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][3][4]naphthyridine-12-carboxylic Acid-d4 |

| Synonyms | Apovincamin-22-oic Acid-d4; (3α,16α)-Eburnamenine-14-carboxylic Acid-d4; (+)-Apovincaminic Acid-d4; (+)-cis-Apovincaminic Acid-d4 |

| CAS Number | 1329624-60-3 |

| Molecular Formula | C₂₀H₁₈D₄N₂O₂ |

| Molecular Weight | 326.43 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO |

| Storage | 2-8°C, protected from light and moisture |

Table 2: Representative Isotopic Distribution

The isotopic purity of this compound is a critical parameter for its function as an internal standard. The distribution of different isotopologues is determined by mass spectrometry.

| Isotopologue | Designation | Representative Abundance (%) |

| Non-deuterated | d₀ | < 0.5 |

| Mono-deuterated | d₁ | < 1.0 |

| Di-deuterated | d₂ | < 2.0 |

| Tri-deuterated | d₃ | < 5.0 |

| Tetra-deuterated | d₄ | > 92.0 |

Note: The data in this table is representative and may not reflect the exact isotopic distribution of a specific lot. Always refer to the lot-specific Certificate of Analysis provided by the supplier.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the substance.

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: A stock solution of this compound is prepared in the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

This method is employed to determine the isotopic distribution of the deuterated standard.

-

Instrumentation: A high-resolution mass spectrometer coupled with an HPLC system.

-

Chromatographic Conditions:

-

Column: Zorbax SB-C18 column or equivalent.

-

Mobile Phase: A mixture of acetonitrile and water containing 0.2% formic acid (e.g., 80:20 v/v).

-

Flow Rate: 0.75 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 320-335.

-

Data Acquisition: Full scan mode with high resolution.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the different isotopic species (d₀ to d₄).

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each species relative to the total integrated area of all isotopic species.

-

Visualizations

Analytical Workflow for Certificate of Analysis

The following diagram illustrates a typical workflow for the quality control and certification of a chemical standard like this compound.

Caption: Quality Control Workflow for this compound.

Signaling Pathway Context

While this compound itself is an analytical standard, its non-deuterated counterpart, a metabolite of Vinpocetine, is pharmacologically relevant. Vinpocetine is known to have neuroprotective effects, partly through its modulation of ion channels and inflammatory pathways. The following diagram illustrates a simplified conceptual relationship.

Caption: Role of this compound in Bioanalysis.

References

Synthesis of Deuterated Apovincaminic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of proposed synthetic strategies for obtaining deuterated apovincaminic acid. Due to a lack of specific literature detailing the direct synthesis of deuterated apovincaminic acid, this document outlines plausible methodologies based on established synthetic routes for the parent compound and general techniques for deuterium (B1214612) labeling of analogous chemical structures. The information presented herein is intended to serve as a foundational resource for researchers undertaking the synthesis of isotopically labeled apovincaminic acid for applications in drug metabolism, pharmacokinetic studies, and as internal standards for quantitative analysis.

Apovincaminic acid is the principal active metabolite of vinpocetine (B1683063), a semisynthetic derivative of the Vinca alkaloid vincamine (B1683053).[1][2][3] Vinpocetine is utilized in the treatment of cerebrovascular and cognitive disorders.[4][5] The introduction of deuterium into drug molecules can alter their metabolic profiles, often leading to improved pharmacokinetic properties.[6] Therefore, the synthesis of deuterated apovincaminic acid is of significant interest for advancing our understanding of its biological fate and for the development of improved therapeutic agents.

Proposed Synthetic Strategies

Two primary strategies are proposed for the synthesis of deuterated apovincaminic acid:

-

Late-Stage Hydrogen-Deuterium (H/D) Exchange: This approach involves the direct deuteration of apovincaminic acid after its synthesis. This method is often more efficient as it introduces the isotopic label at the final stage of the synthesis.

-

Synthesis from a Deuterated Precursor: This strategy involves the deuteration of a key intermediate, such as vincamine, which is then converted to the final deuterated product.

The synthesis of the starting material, apovincaminic acid, typically begins with vincamine. Vincamine can be hydrolyzed to vincaminic acid, which is then dehydrated to yield apovincaminic acid. Alternatively, vincamine can first be dehydrated to apovincamine, followed by hydrolysis.[7] Some methods also describe a one-pot synthesis of vinpocetine (the ethyl ester of apovincaminic acid) from vincamine, which involves dehydration and esterification.[4][8]

Caption: General synthetic pathways from Vincamine to Apovincaminic Acid.

Late-Stage H/D Exchange on Apovincaminic Acid

The indole (B1671886) nucleus of apovincaminic acid is a prime target for late-stage deuteration. Several methods for the deuteration of indoles have been reported and can be adapted for this purpose.

Palladium-Catalyzed C2 and C3 Deuteration

Recent studies have demonstrated programmable deuteration of indoles at the C2 and C3 positions using palladium catalysis.[9][10][11]

Caption: Proposed late-stage deuteration of Apovincaminic Acid.

Experimental Protocol (Proposed): Palladium-Catalyzed Deuteration

-

Materials:

-

Apovincaminic Acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)2)

-

Deuterated acetic acid (CD3CO2D)

-

Anhydrous solvent (e.g., dioxane or toluene)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a dried reaction vessel under an inert atmosphere, add apovincaminic acid and a catalytic amount of Pd(OAc)2 (e.g., 5-10 mol%).

-

Add the anhydrous solvent, followed by an excess of deuterated acetic acid (CD3CO2D).

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for an extended period (e.g., 12-24 hours), monitoring the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain deuterated apovincaminic acid.

-

Acid-Catalyzed Deuteration

Acid-catalyzed H/D exchange is another viable method, particularly for deuterating the indole ring.[12][13]

Experimental Protocol (Proposed): Acid-Catalyzed Deuteration

-

Materials:

-

Apovincaminic Acid

-

Deuterated sulfuric acid (D2SO4)

-

Deuterated methanol (B129727) (CD3OD)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

Dissolve apovincaminic acid in deuterated methanol in a reaction vessel under an inert atmosphere.

-

Carefully add a catalytic amount of deuterated sulfuric acid (e.g., 20 wt%).

-

Heat the mixture to a moderate temperature (e.g., 60-90 °C) and stir for several hours, monitoring by LC-MS.

-

After the reaction is complete, cool the mixture and carefully neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the product as described previously.

-

Data Presentation: Proposed Deuteration Methodologies

| Strategy | Catalyst/Reagent | Deuterium Source | Proposed Conditions | Target Position(s) | Reference for Analogy |

| Late-Stage H/D Exchange | Pd(OAc)2 | CD3CO2D | Heat (e.g., 80-100 °C) | Indole C2, C3 | [9],[10] |

| Late-Stage H/D Exchange | D2SO4 | D2SO4 in CD3OD | Heat (e.g., 60-90 °C) | Indole ring | [12],[13] |

| Synthesis from Precursor | Pd/C | D2O | Heat | Indole ring of vincamine | [9] |

Synthesis from Deuterated Vincamine

An alternative approach is to first deuterate vincamine and then convert it to deuterated apovincaminic acid. The deuteration of the indole moiety of vincamine can be achieved using similar catalytic methods as described for the late-stage deuteration of apovincaminic acid.

References

- 1. The synthesis of ethyl apovincaminate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological activity of vinpocetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Vinpocetine (CASRN 42971-09-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:Nzw Spf) Rabbits (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Vinpocetine synthesis - chemicalbook [chemicalbook.com]

- 9. Programmable Deuteration of Indoles via Reverse Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Apovincaminic Acid-d4: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic Acid-d4 is the deuterated form of Apovincaminic Acid (AVA), the primary and active metabolite of the synthetic Vinca minor alkaloid, Vinpocetine (B1683063).[1][2] While this compound is predominantly utilized as an internal standard in analytical and pharmacokinetic studies due to its distinct mass, its biological activity is intrinsically linked to its non-deuterated counterpart.[3] This guide delves into the core mechanism of action of Apovincaminic Acid, which is directly applicable to this compound, providing a comprehensive resource for researchers and drug development professionals. The neuroprotective effects of Apovincaminic Acid, often in conjunction with its parent compound Vinpocetine, have been the subject of numerous preclinical studies.

Core Mechanism of Action

The neuroprotective effects of Apovincaminic Acid, and by extension Vinpocetine, are multifactorial, targeting several key pathways involved in neuronal damage and cell death, particularly in the context of cerebrovascular diseases and neurodegenerative disorders. The primary mechanisms identified include the inhibition of phosphodiesterase type 1 (PDE1), modulation of voltage-gated sodium channels, and reduction of intracellular calcium influx.[4]

Phosphodiesterase Type 1 (PDE1) Inhibition

One of the principal mechanisms of action is the inhibition of the enzyme phosphodiesterase type 1 (PDE1).[4] This inhibition leads to an increase in the intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a secondary messenger that plays a crucial role in various cellular functions. The elevation of cGMP in vascular smooth muscle cells results in vasodilation, thereby enhancing cerebral blood flow and oxygen utilization without significantly altering systemic circulation.[4]

Modulation of Ion Channels

Apovincaminic Acid and Vinpocetine have been shown to inhibit voltage-gated sodium channels.[4] This action is significant in pathological conditions such as ischemia, where excessive sodium influx is a key contributor to cytotoxic edema and neuronal cell death. By blocking these channels, Apovincaminic Acid helps to maintain ionic homeostasis and prevent the downstream cascade of excitotoxicity.

Furthermore, this modulation of sodium channels contributes to a decrease in the influx of calcium into neurons.[4] Calcium overload is a critical factor in triggering apoptotic and necrotic cell death pathways. By mitigating this influx, Apovincaminic Acid exerts a direct neuroprotective effect.

Anti-inflammatory and Antioxidant Effects

Beyond its direct effects on ion channels and cerebral blood flow, Apovincaminic Acid, along with Vinpocetine, has been observed to reduce microglial activation.[5][6] Microglia are the primary immune cells of the central nervous system, and their chronic activation contributes to neuroinflammation and neuronal damage. By attenuating this activation, Apovincaminic Acid exhibits anti-inflammatory properties that contribute to its overall neuroprotective profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Apovincaminic Acid (referred to as cAVA) and its parent compound, Vinpocetine.

Table 1: Neuroprotective Effects in NMDA-Induced Excitotoxicity Model

| Compound | Dose | Effect on Lesion Size | Effect on Microglia Activation | Reference |

| Vinpocetine | 10 mg/kg (i.p.) | Significantly reduced | Reduced | [5][6] |

| cAVA | 10 mg/kg (i.p.) | Reduced (less potent than Vinpocetine) | Reduced | [5][6] |

Table 2: Efficacy in a Rat Model of Ischemic Stroke (Permanent Middle Cerebral Artery Occlusion)

| Compound | Dose | Reduction in Infarct Volume | Reference |

| Vinpocetine | 3 mg/kg (i.p.) | 42% (p < 0.05) | [7] |

Table 3: In Vitro Neuroprotective Potency against Excitotoxicity

| Compound | IC50 | Excitotoxic Agent | Reference |

| Vinpocetine | 2-7 x 10⁻⁶ M | Glutamate, NMDA, Veratridine | [7] |

Experimental Protocols

NMDA-Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model

This in vivo model was utilized to assess the neuroprotective effects of Vinpocetine and cis-apovincaminic acid (cAVA).[5][6]

-

Animal Model: Male Wistar rats were used.

-

Lesion Induction: Bilateral injections of N-methyl-D-aspartate (NMDA) were administered into the entorhinal cortex to induce excitotoxic neurodegeneration.

-

Drug Administration: NMDA-lesioned rats were treated with either Vinpocetine or cAVA at a dose of 10 mg/kg via intraperitoneal (i.p.) injection. The first dose was administered 60 minutes before the lesion, and treatment continued for three postoperative days.[5][6]

-

Behavioral Testing: A battery of behavioral tests commenced after the cessation of drug treatment, including the novel object recognition test, social discrimination test, spontaneous alternation in a Y-maze, and the Morris water maze for spatial learning assessment.[5][6]

Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats

This model was employed to evaluate the efficacy of Vinpocetine in reducing infarct volume following an ischemic stroke.[7]

-

Animal Model: Rats were used for this study.

-

Ischemia Induction: Permanent occlusion of the middle cerebral artery (MCAO) was induced to mimic ischemic stroke.

-

Drug Administration: Vinpocetine was administered intraperitoneally at a dose of 3 mg/kg, 30 minutes after the induction of ischemia.[7]

-

Infarct Volume Measurement: The volume of the resulting brain infarct was quantified using 2,3,5-triphenyltetrazolium-chloride (TTC) staining.[7]

Visualizations

Caption: Proposed signaling pathway for the neuroprotective effects of Apovincaminic Acid.

Caption: Experimental workflow for the in vivo NMDA-induced neurotoxicity model.

References

- 1. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the NMR and Mass Spectral Data of Apovincaminic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectral data for Apovincaminic Acid-d4. Given the limited publicly available specific data for the deuterated compound, this guide combines known information for the non-deuterated analogue, Apovincaminic Acid, with foundational principles of spectral analysis to offer a predictive and practical resource.

Introduction to this compound

This compound is the deuterated form of Apovincaminic Acid, the main active metabolite of Vinpocetine (B1683063).[1] Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine (B1683053) and is known for its vasodilating and neuroprotective properties. The introduction of deuterium (B1214612) atoms into a molecule is a common strategy in drug development to alter its pharmacokinetic profile, often by slowing down metabolism. This compound is therefore a critical compound for use as an internal standard in pharmacokinetic studies involving deuterated Vinpocetine or for investigating the metabolic fate of such deuterated drugs.

Compound Details:

| Property | Value |

| Chemical Name | (13aS,13bS)-13a-Ethyl-d4-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][2][3]naphthyridine-12-carboxylic Acid |

| Synonyms | Apovincamin-22-oic Acid-d4; (+)-cis-Apovincaminic Acid-d4[2] |

| CAS Number | 1329624-60-3[1][2] |

| Molecular Formula | C₂₀H₁₈D₄N₂O₂[1][2] |

| Molecular Weight | 326.43 g/mol [1][2] |

Mass Spectrometry Data (Predicted)

While specific experimental mass spectra for this compound are not widely published, the expected mass and fragmentation can be reliably predicted based on the data for the non-deuterated Apovincaminic Acid (AVA).

Predicted Mass Spectral Data:

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Predicted Major Product Ions (m/z) |

| Apovincaminic Acid (AVA) | 323.2[4] | 280.2[4] |

| This compound | 327.2 | 284.2, 280.2 |

Note: The exact position of the deuterium labels can influence fragmentation. Assuming the deuterium atoms are on the ethyl group, as is common for d4-labeled Vinpocetine analogues, the primary fragmentation would involve the loss of the carboxyl group and parts of the ethyl group.

Interpretation:

In positive ion electrospray ionization (ESI) mass spectrometry, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺ at m/z 327.2. The primary fragmentation of the non-deuterated compound involves the loss of the carboxylic acid group (45 Da), leading to a major product ion at m/z 280.2 from the precursor at 323.2. For the d4 analogue, a similar fragmentation would result in a product ion at m/z 284.2. The presence of a fragment at 280.2 might also be observed, depending on the fragmentation pathway and potential scrambling of deuterium atoms.

NMR Spectral Data (Predicted)

Detailed experimental NMR spectra for this compound are not publicly available. However, based on the structure of Apovincaminic Acid, we can predict the key features of its ¹H and ¹³C NMR spectra. The primary difference in the ¹H NMR spectrum of the d4 analogue compared to the non-deuterated compound will be the absence of signals corresponding to the deuterated positions. In the ¹³C NMR spectrum, the carbons bearing deuterium will show a characteristic triplet multiplicity (due to C-D coupling) and a significant upfield shift.

Assuming the four deuterium atoms are located on the ethyl group (a common labeling pattern for internal standards), the following changes are expected:

Expected ¹H NMR Spectral Characteristics in CDCl₃:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic | 7.0 - 8.0 | m | Signals from the indole (B1671886) and pyridine (B92270) rings. |

| Aliphatic (non-ethyl) | 1.0 - 4.0 | m | Complex overlapping signals from the fused ring system. |

| Ethyl (-CH₂-CH₃) | Not Applicable | - | Signals for these protons would be absent due to deuteration. |

| Carboxylic Acid (-COOH) | > 10.0 | br s | Signal may be broad and its position is solvent-dependent. |

Expected ¹³C NMR Spectral Characteristics in CDCl₃:

| Carbons | Expected Chemical Shift (ppm) | Notes |

| Carbonyl (-COOH) | ~170 - 180 | |

| Aromatic/Olefinic | ~100 - 150 | |

| Aliphatic | ~20 - 60 | |

| Ethyl (-CD₂-CD₃) | Upfield shifted | The signals for these carbons would appear as triplets with reduced intensity. |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): Approximately 240 ppm, centered around 120 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to ensure good separation and peak shape.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1 - 5 µL.

Mass Spectrometry Conditions (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr at a temperature of 350 - 450 °C.

-

Full Scan (MS1): Scan range of m/z 100-500 to detect the precursor ion.

-

Tandem MS (MS/MS): Isolate the precursor ion of this compound (m/z 327.2) and fragment it using collision-induced dissociation (CID) with argon gas. Scan for product ions in a range of m/z 50-350.

Data Analysis:

-

Extract the ion chromatogram for the expected precursor ion (m/z 327.2).

-

Analyze the full scan mass spectrum of the corresponding chromatographic peak to confirm the molecular weight.

-

Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the NMR and LC-MS analyses described above.

Caption: General workflow for NMR spectroscopy analysis.

Caption: General workflow for LC-MS/MS analysis.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | CAS No- 1329624-60-3 | Simson Pharma Limited [simsonpharma.com]

- 3. rsc.org [rsc.org]

- 4. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Suppliers and Applications of Apovincaminic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Apovincaminic Acid-d4, a deuterated analog of the primary active metabolite of Vinpocetine. Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, known for its neuroprotective and cerebral blood-flow enhancing properties.[1][2] this compound serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This document outlines commercial sources, presents key technical data, details relevant experimental protocols, and visualizes associated metabolic and analytical pathways.

Commercial Suppliers of this compound

Several specialized chemical suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from various commercial sources to facilitate comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions | Shipping Conditions | Notes |

| Simson Pharma Limited | 1329624-60-3 | C21H24N2O2 (for non-deuterated) | 336.43 (for non-deuterated) | Not specified | Not specified | Accompanied by a Certificate of Analysis.[3] |

| Pharmaffiliates | 1329624-60-3 | C20H18D4N2O2 | 326.43 | 2-8°C Refrigerator | Ambient | Labeled metabolite of Vinpocetine.[4] |

| TLC Pharmaceutical Standards | Not specified | Not specified | Not specified | Not specified | Not specified | Listed as "Vinpocetine Carboxylic Acid-d4 (this compound)".[5] |

Synonyms: (13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][3][4]naphthyridine-12-carboxylic Acid-d4; Apovincamin-22-oic Acid-d4; (3α,16α)-Eburnamenine-14-carboxylic Acid-d4; (+)-Apovincaminic Acid-d4; (+)-cis-Apovincaminic Acid-d4.[4]

Experimental Protocols

The accurate quantification of Apovincaminic Acid in biological samples is paramount for pharmacokinetic and metabolism studies. Several validated analytical methods have been published, primarily employing high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

HPLC-MS Method for Quantification in Human Plasma[6]

This method provides a fast and sensitive approach for determining Apovincaminic Acid levels in human plasma.

-

Sample Preparation: Protein precipitation is performed by adding methanol (B129727) to the plasma sample.

-

Chromatography:

-

Column: Zorbax SB-C18.

-

Injection Volume: 10 µL of the supernatant.

-

Column Temperature: 45°C.

-

Mobile Phase: A mixture of water with 0.2% formic acid and acetonitrile (B52724) (80:20).

-

Flow Rate: 0.75 mL/min.

-

Elution Time: Less than three minutes.

-

-

Mass Spectrometry:

-

Detection: The signal corresponding to m/z = 323 is monitored.

-

-

Performance:

-

Linearity: 4 to 240 ng/mL.

-

Limit of Quantification (LOQ): 4 ng/mL.

-

Accuracy and Precision: Within-run assay precision was less than 5.2%, and between-run assay precision was less than 10%.

-

LC-MS/MS Method for Simultaneous Determination of Vinpocetine and Apovincaminic Acid in Rat Plasma[7]

This method is suitable for preclinical pharmacokinetic studies in animal models.

-

Sample Preparation: Solid-liquid extraction from 50 µL aliquots of rat plasma.

-

Chromatography:

-

Column: C18 column.

-

Run Time: 3.5 minutes under isocratic conditions.

-

-

Mass Spectrometry (Tandem MS):

-

Ionization Mode: Positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Transitions:

-

Apovincaminic Acid (AVA): m/z 323.2 → 280.2

-

Vinpocetine (VP): m/z 351.4 → 280.2

-

Internal Standard (Dimenhydrinate): m/z 256.2 → 167.3

-

-

-

Performance:

-

Linear Dynamic Range: 0.5–500 ng/mL for both analytes.

-

Precision (RSD%): Less than 8.55% at all concentration levels.

-

UPLC-MS/MS for Brain Tissue Distribution Studies in Rats[8]

This highly sensitive method allows for the quantification of Vinpocetine and Apovincaminic Acid in different brain regions.

-

Sample Preparation: Protein precipitation from brain tissue samples using 500 µL of methanol.

-

Chromatography (UPLC):

-

Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: Methanol-water gradient.

-

Flow Rate: 0.20 mL/min.

-

-

Mass Spectrometry (Tandem MS):

-

Ionization Source: Positive electrospray ionization (ESI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Transitions:

-

Apovincaminic Acid (AVA): m/z 323 → 280

-

Vinpocetine (VP): m/z 351 → 280

-

Internal Standard (Phenacetin): m/z 180 → 110

-

-

-

Performance:

-

Linearity Range (AVA): 0.103 to 6.18 ng/mL.

-

Intra-day and Inter-day Precision (RSD): Within 11.8%.

-

Accuracy (RE): 2.7% to 9.5% for AVA.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Metabolic Pathway of Vinpocetine

Vinpocetine undergoes rapid first-pass metabolism in the body, where it is hydrolyzed to its main active metabolite, Apovincaminic Acid.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS No- 1329624-60-3 | Simson Pharma Limited [simsonpharma.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. tlcstandards.com [tlcstandards.com]

Apovincaminic Acid-d4: A Technical Guide to its Role as a Key Metabolite of Vinpocetine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Apovincaminic Acid-d4, with a primary focus on its significance as the major and active metabolite of Vinpocetine (B1683063). This document details the metabolic transformation, pharmacokinetic profiles, and the analytical methodologies employed in its study. Furthermore, it elucidates the key signaling pathways influenced by Vinpocetine and its metabolites.

Introduction: The Metabolic Fate of Vinpocetine

Vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine, undergoes rapid and extensive metabolism in the body.[1][2] The primary metabolic pathway involves the hydrolysis of the ethyl ester of Vinpocetine to its corresponding carboxylic acid, Apovincaminic Acid (AVA).[3] AVA is not merely an inactive byproduct but is considered an active metabolite, contributing to the overall pharmacological effects of Vinpocetine.[2][4] Due to the rapid and extensive first-pass metabolism of Vinpocetine, AVA is often used as a surrogate for assessing Vinpocetine exposure in pharmacokinetic and bioequivalence studies.[4][5]

This compound is the deuterated form of AVA and serves as an essential tool in bioanalytical studies. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise and accurate quantification of AVA in various biological matrices.[6]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Vinpocetine and its primary metabolite, Apovincaminic Acid, have been characterized in various preclinical and clinical studies. The data presented below is a summary from studies conducted in humans and rats, showcasing key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Table 1: Pharmacokinetic Parameters of Vinpocetine and Apovincaminic Acid in Humans (Oral Administration)

| Parameter | Vinpocetine | Apovincaminic Acid (AVA) | Reference |

| Cmax | Highly variable (due to low bioavailability) | 49.5 ± 16 ng/mL (Test Product) 51.4 ± 14 ng/mL (Reference Product) | [5][7] |

| Tmax | 1.5 - 2 h | 1.1 ± 0.36 h (Test Product) 1.02 ± 0.35 h (Reference Product) | |

| AUC (0-∞) | - | 95 ± 29 ng/mL·h (Test Product) 96.9 ± 26 ng/mL·h (Reference Product) | [5][7] |

| Elimination Half-life (t½) | 1 - 2.5 h | 0.97 ± 0.27 h (Test Product) 0.96 ± 0.28 h (Reference Product) | |

| Oral Bioavailability | 7% to 60% (highly influenced by food) | - | [4] |

Note: The pharmacokinetics of Vinpocetine and AVA have been shown to be linear, with no evidence of accumulation or autoinduction after chronic administration.[8]

Table 2: Pharmacokinetic Parameters of Vinpocetine and Apovincaminic Acid in Rats

| Administration | Parameter | Vinpocetine | Apovincaminic Acid (AVA) | Reference |

| Intravenous (1 mg/kg) | Linear Dynamic Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL | [9] |

| Oral (1 mg/kg) | Linear Dynamic Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL | [9] |

| Intragastric (4 mg/kg) | Linear Calibration Curve (Brain Tissue) | 0.100 - 60.0 ng/mL | 0.103 - 6.18 ng/mL | [10] |

Experimental Protocols

The quantification of Vinpocetine and Apovincaminic Acid in biological samples is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail a typical experimental workflow and specific methodologies cited in the literature.

General Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a standard workflow for the analysis of Vinpocetine and its metabolite AVA from biological samples.

Detailed Methodologies

Method 1: Simultaneous Determination in Rat Plasma by LC-MS/MS [9]

-

Sample Preparation:

-

50 µL of rat plasma was subjected to solid-liquid extraction.

-

-

Internal Standard:

-

Dimenhydrinate.

-

-

Chromatography:

-

Column: C18 column.

-

Mobile Phase: Isocratic conditions.

-

Run Time: 3.5 minutes.

-

-

Mass Spectrometry:

-

Mode: Positive ion and Multiple Reaction Monitoring (MRM).

-

Transitions:

-

Vinpocetine: m/z 351.4 → 280.2

-

Apovincaminic Acid: m/z 323.2 → 280.2

-

Dimenhydrinate (IS): m/z 256.2 → 167.3

-

-

-

Validation:

-

Linear Dynamic Range: 0.5-500 ng/mL for both Vinpocetine and AVA.

-

Precision (RSD%): Less than 8.55%.

-

Method 2: Simultaneous Determination in Rat Brain Tissue by UPLC-MS/MS [10]

-

Sample Preparation:

-

Brain tissue samples were homogenized and proteins were precipitated using 500 µL of methanol.

-

-

Internal Standard:

-

Phenacetin.

-

-

Chromatography (UPLC):

-

Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: Methanol-water gradient elution.

-

Flow Rate: 0.20 mL/min.

-

-

Mass Spectrometry:

-

Mode: Positive electrospray ionization (ESI) with Multiple Reaction Monitoring (MRM).

-

Transitions:

-

Vinpocetine: m/z 351 → 280

-

Apovincaminic Acid: m/z 323 → 280

-

Phenacetin (IS): m/z 180 → 110

-

-

-

Validation:

-

Linearity: 0.100 to 60.0 ng/mL for Vinpocetine and 0.103 to 6.18 ng/mL for AVA.

-

Precision (RSD%): Within 11.8%.

-

Accuracy (RE%): -1.7% to 3.0% for Vinpocetine and 2.7% to 9.5% for AVA.

-

Synthesis and Application of this compound

The primary and critical application of this compound is as an internal standard for the quantitative analysis of Apovincaminic Acid in biological matrices.[6] Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for its distinct detection by a mass spectrometer. This co-elution and differential detection enable correction for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Signaling Pathways Modulated by Vinpocetine

Vinpocetine and its active metabolite, Apovincaminic Acid, exert their pharmacological effects through the modulation of several key signaling pathways, primarily associated with anti-inflammatory and neuroprotective actions.

Inhibition of the IKK/NF-κB Inflammatory Pathway

Vinpocetine has demonstrated significant anti-inflammatory properties by inhibiting the IκB kinase (IKK) complex.[13] This inhibition prevents the phosphorylation and subsequent degradation of IκB, which in turn keeps the transcription factor NF-κB in an inactive state in the cytoplasm. By preventing NF-κB translocation to the nucleus, Vinpocetine suppresses the expression of various pro-inflammatory genes.[3][14]

Modulation of Akt/STAT3 and cAMP/cGMP Pathways

Vinpocetine has also been shown to influence the Akt/STAT3 and cAMP/cGMP signaling pathways.[13] As a phosphodiesterase type 1 (PDE1) inhibitor, Vinpocetine increases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[13] These second messengers are crucial for a variety of cellular processes, including neuronal plasticity and survival.

Conclusion

Apovincaminic Acid is a critical active metabolite of Vinpocetine, and its deuterated form, this compound, is an indispensable tool for accurate bioanalytical research. Understanding the metabolic conversion of Vinpocetine to AVA, their respective pharmacokinetic profiles, and the signaling pathways they modulate is fundamental for the continued development and clinical application of Vinpocetine. The detailed experimental protocols and compiled quantitative data within this guide serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and neuroscience.

References

- 1. Pharmacokinetic and metabolic studies of vinpocetine on dogs. II. Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological activity of vinpocetine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07325D [pubs.rsc.org]

- 4. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) | MDPI [mdpi.com]

- 5. Pharmacokinetics and comparative bioavailability of two vinpocetine tablet formulations in healthy volunteers by using the metabolite apovincaminic acid as pharmacokinetic parameter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 8. Pharmacokinetics of vinpocetine and its main metabolite apovincaminic acid before and after the chronic oral administration of vinpocetine to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous Determination of Vinpocetine and its Major Active Metabolite Apovincaminic Acid in Rats by UPLC-MS/MS and its Application to the Brain Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alzdiscovery.org [alzdiscovery.org]

- 14. Role of vinpocetine in ischemic stroke and poststroke outcomes: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of Apovincaminic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic acid (AVA), the major active metabolite of the synthetic ethyl ester of apovincamine, vinpocetine (B1683063), has garnered significant interest for its potential neuroprotective properties. As the primary biologically active form of vinpocetine in the body, understanding the specific contributions of AVA to neuroprotection is crucial for the development of novel therapeutic strategies for a range of neurological disorders. This technical guide provides an in-depth overview of the current scientific knowledge regarding the neuroprotective effects of apovincaminic acid, with a focus on its mechanisms of action, relevant experimental data, and detailed protocols. While much of the mechanistic understanding is extrapolated from studies on its parent compound, vinpocetine, this guide will clearly delineate the direct evidence available for apovincaminic acid.

Core Neuroprotective Mechanisms

The neuroprotective effects of apovincaminic acid are believed to be multifactorial, targeting key pathological processes involved in neuronal damage and death. The primary mechanisms include the attenuation of excitotoxicity, reduction of neuroinflammation, and combating oxidative stress.

Attenuation of NMDA Receptor-Mediated Excitotoxicity

Glutamate-induced excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a central mechanism of neuronal injury in ischemic stroke and other neurodegenerative conditions. Both vinpocetine and its metabolite, cis-apovincaminic acid (cAVA), have demonstrated the ability to mitigate NMDA-induced neurotoxicity.[1] In an in vivo model of NMDA-induced excitotoxic lesion in the rat entorhinal cortex, cAVA treatment led to a reduction in the size of the neuronal lesion.[1] While the precise molecular interaction is still under investigation, it is proposed that these compounds may modulate NMDA receptor function or downstream signaling cascades, thereby preventing excessive calcium influx and subsequent cell death pathways.

Anti-Inflammatory Effects via Microglia Modulation

Neuroinflammation, characterized by the activation of microglia, is a critical component of the secondary injury cascade following brain insults. Activated microglia can release a host of pro-inflammatory cytokines and reactive oxygen species, exacerbating neuronal damage. Studies have shown that cis-apovincaminic acid can significantly reduce the area of microglial activation surrounding an excitotoxic lesion.[1] This suggests that AVA possesses anti-inflammatory properties, which may be mediated through the inhibition of key inflammatory signaling pathways. While direct evidence for AVA is still emerging, studies on vinpocetine have demonstrated inhibition of the IκB kinase (IKK)/nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal damage in various neurological disorders. While direct quantitative data on the antioxidant effects of apovincaminic acid are limited, studies on vinpocetine and its derivatives suggest a role in combating oxidative stress. This may involve the scavenging of free radicals or the enhancement of endogenous antioxidant enzyme activity.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective effects of cis-apovincaminic acid (cAVA).

| In Vivo Model | Species | Compound | Dosage | Key Findings | Reference |

| NMDA-Induced Entorhinal Cortex Lesion | Rat | cis-Apovincaminic Acid (cAVA) | 10 mg/kg (i.p.) | 16% reduction in neuronal lesion size. | [1] |

| NMDA-Induced Entorhinal Cortex Lesion | Rat | cis-Apovincaminic Acid (cAVA) | 10 mg/kg (i.p.) | 23% reduction in the area of microglial activation. | [1] |

| In Vitro Model | Cell Type | Compound | Concentration | Key Findings | Reference |

| Glutamate-Induced Excitotoxicity | Primary Cortical Neurons | Vinpocetine | IC50 = 2-7 x 10-6 M | Dose-dependent inhibition of neurotoxicity. |

Note: In vitro data for apovincaminic acid is limited; data for the parent compound vinpocetine is provided for context.

Experimental Protocols

In Vivo NMDA-Induced Neurotoxicity Model in Rats

This protocol is based on the methodology described by Nyakas et al. (2009).[1]

Objective: To assess the neuroprotective effects of cis-apovincaminic acid against NMDA-induced excitotoxic neuronal damage in the rat entorhinal cortex.

Animals: Male Wistar rats.

Procedure:

-

Stereotaxic Surgery: Anesthetize rats and place them in a stereotaxic frame. Inject NMDA bilaterally into the entorhinal cortex.

-

Drug Administration: Administer cis-apovincaminic acid (10 mg/kg, intraperitoneally) or vehicle 60 minutes before the NMDA lesion and daily for 3 consecutive days post-lesion.

-

Behavioral Testing: After a recovery period, assess cognitive function using tests such as the Morris water maze (spatial learning and memory) and novel object recognition (recognition memory).

-

Histological Analysis: At the end of the behavioral testing, perfuse the animals and prepare brain sections.

-

Neuronal Lesion Size: Perform NeuN (neuronal nuclei) immunohistochemistry to visualize neurons. Quantify the area of neuronal loss in the entorhinal cortex.

-

Microglial Activation: Perform CD11b (integrin αM) or Iba1 immunohistochemistry to identify activated microglia. Quantify the area of microglial activation surrounding the lesion.

-

Data Analysis: Compare the lesion size and area of microglial activation between the cAVA-treated and vehicle-treated groups using appropriate statistical methods.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows related to the neuroprotective effects of apovincaminic acid.

Note: The signaling pathway diagrams are based on the known mechanisms of the parent compound, vinpocetine, and represent the hypothesized pathways for apovincaminic acid.

Conclusion and Future Directions

Apovincaminic acid demonstrates clear neuroprotective effects in preclinical models of excitotoxicity, primarily through the reduction of neuronal damage and neuroinflammation. While the precise molecular mechanisms are still being elucidated, evidence from its parent compound, vinpocetine, strongly suggests the involvement of key signaling pathways such as IKK/NF-κB and the modulation of cyclic nucleotide signaling through PDE1 inhibition.

Future research should focus on delineating the specific molecular targets of apovincaminic acid. In vitro studies, including electrophysiological recordings to assess its direct effects on NMDA receptor currents and biochemical assays to quantify its impact on inflammatory and oxidative stress markers, are crucial. A more comprehensive understanding of the dose-response relationships and the direct molecular interactions of apovincaminic acid will be instrumental in advancing its potential as a therapeutic agent for a variety of neurological conditions characterized by excitotoxicity and neuroinflammation.

References

Methodological & Application

Application Note: High-Throughput Quantification of Apovincaminic Acid in Human Plasma using Apovincaminic Acid-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of apovincaminic acid in human plasma. Apovincaminic Acid-d4, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This method is suitable for high-throughput bioanalytical studies, including pharmacokinetic and drug metabolism research.

Introduction

Apovincaminic acid is the major active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine. Vinpocetine is used for the treatment of cerebrovascular disorders and cognitive impairment. Accurate quantification of apovincaminic acid in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[1] Deuterated internal standards co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2][3] This application note provides a detailed protocol for the determination of apovincaminic acid in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Apovincaminic Acid (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (LC-MS Grade)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

-

Human Plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm) is recommended.[4]

Standard Solutions

-

Apovincaminic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of apovincaminic acid in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the apovincaminic acid stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

Analytical Method

Sample Preparation

-

Label polypropylene (B1209903) tubes for blank, calibration standards, QC samples, and unknown samples.

-

Add 50 µL of blank plasma, calibration standard, QC, or unknown sample to the appropriately labeled tubes.

-

Add 100 µL of the internal standard spiking solution (100 ng/mL this compound in methanol) to all tubes except the blank. To the blank, add 100 µL of methanol.

-

Vortex each tube for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Parameters

The following parameters are provided as a starting point and may require optimization for different instrumentation.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm[4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or a shallow gradient may be used. A typical starting condition is 80:20 (A:B).[4] |

| Flow Rate | 0.4 - 0.75 mL/min[4] |

| Column Temperature | 40 - 45 °C[4] |

| Injection Volume | 5 - 10 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Apovincaminic Acid | This compound (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 323.2[2][4] | 327.2 (Predicted) |

| Product Ion (m/z) | 280.2 or 236.1[2] | To be optimized (a common loss of COOH and other fragments would be expected) |

| Dwell Time | 100-200 ms | 100-200 ms |

| Collision Energy (CE) | To be optimized | To be optimized |

| Declustering Potential (DP) | To be optimized | To be optimized |

Method Validation Summary

The following tables summarize typical quantitative performance data for the analysis of apovincaminic acid in plasma, based on published methods.[2][4] While these methods did not use this compound, similar performance is expected.

Table 3: Linearity and Sensitivity

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Apovincaminic Acid | 1 - 250 | 1 | > 0.995 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 3 | < 10 | < 10 | 90 - 110 |

| Medium | 50 | < 10 | < 10 | 90 - 110 |

| High | 200 | < 10 | < 10 | 90 - 110 |

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 85 | 90 - 110 |

| High | 200 | > 85 | 90 - 110 |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of apovincaminic acid.

Caption: Logical diagram of Multiple Reaction Monitoring (MRM) in LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of apovincaminic acid in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for analytical variability. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for pharmacokinetic studies and other applications requiring the routine analysis of large numbers of samples.

References

- 1. 1MG this compound, Quantity: 1mg | Fisher Scientific [fishersci.se]

- 2. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of apovincaminic acid in human plasma by high-performance liquid chromatography using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New HPLC-MS method for quantitative determination of apovincaminic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Apovincaminic Acid in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apovincaminic acid is the major active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine. Vinpocetine is used in the treatment of various cerebrovascular disorders and cognitive impairments. Accurate quantification of apovincaminic acid in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note presents a detailed, robust, and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of apovincaminic acid in plasma and brain tissue. The method is suitable for high-throughput analysis in a drug development setting.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of apovincaminic acid from biological matrices.[1][2][3]

Materials:

-

Methanol (B129727) (HPLC grade)

-

Internal Standard (IS) working solution (e.g., Phenacetin, 180 ng/mL in methanol)

-

Vortex mixer

-

Centrifuge

Protocol:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma or brain tissue homogenate).

-

Add 500 µL of methanol containing the internal standard.[1]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole tandem mass spectrometer.

Instrumentation:

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1]

UPLC Conditions:

| Parameter | Value |